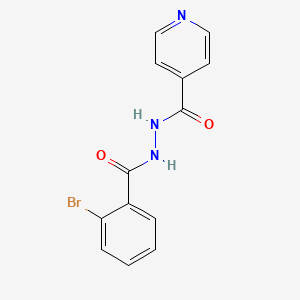![molecular formula C16H13FN2O2 B5694495 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is commonly used in scientific research to study the role of EGFR in various biological processes.
Mécanisme D'action
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. In addition, 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone is its high specificity for EGFR, which allows for more precise investigation of EGFR signaling pathways. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the role of EGFR in various disease states, including neurodegenerative diseases and autoimmune disorders. Additionally, 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone could be used in combination with other targeted therapies to improve treatment outcomes in cancer patients.
Méthodes De Synthèse
The synthesis of 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone involves several steps. First, 2-fluoroanisole is reacted with ethylene oxide to form 2-(2-fluoroethoxy)anisole. This compound is then reacted with 2-aminobenzoic acid to form 3-[2-(2-fluoroethoxy)phenyl]-4(3H)-quinazolinone. Finally, the ethoxy group is replaced with an ethyl group using potassium carbonate and ethyl iodide to form 3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone has been widely used in scientific research to study the role of EGFR in various biological processes, including cancer cell proliferation, migration, and invasion. It has also been used to investigate the effects of EGFR inhibition on angiogenesis, apoptosis, and autophagy.
Propriétés
IUPAC Name |
3-[2-(2-fluorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-6-2-4-8-15(13)21-10-9-19-11-18-14-7-3-1-5-12(14)16(19)20/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQSSBUEESNNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)
![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)
![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)






![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)